

Application Notes: Selective Synthesis of Secondary Amines with Sodium Triacetoxyborohydride

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Compound of Interest

Compound Name: *Triacetoxyborohydride*

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Introduction

The selective synthesis of secondary amines is a cornerstone of modern organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science sectors. Reductive amination stands out as one of the most efficient methods for this transformation. Sodium **triacetoxyborohydride**, $\text{NaBH}(\text{OAc})_3$, has emerged as a premier reagent for this purpose due to its mildness, selectivity, and broad functional group tolerance.^[1] ^[2] Unlike stronger reducing agents, it selectively reduces the *in situ* formed iminium ion over the starting aldehyde or ketone, minimizing side reactions and leading to cleaner products with high yields.^[1]^[2]^[3]^[4]

Mechanism of Action

The reductive amination process using sodium **triacetoxyborohydride** involves a two-step sequence that can be conveniently performed in a single pot.^[1]^[2]

- **Iminium Ion Formation:** The reaction commences with the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone) to form a carbinolamine intermediate. Under the reaction conditions, which are often weakly acidic, this intermediate readily dehydrates to yield a protonated imine, known as an iminium ion.^[1]^[3]

- Hydride Reduction: Sodium **triacetoxylborohydride** then acts as a hydride donor, selectively reducing the electrophilic iminium ion to the corresponding secondary amine.[1][2] The three electron-withdrawing acetoxy groups on the boron atom temper the reactivity of the borohydride, rendering it less reactive towards the carbonyl group of the starting material but highly effective for the reduction of the more electrophilic iminium ion.[2][5]

Advantages over Other Reagents

Sodium **triacetoxylborohydride** offers several distinct advantages over other reducing agents commonly used for reductive amination, such as sodium cyanoborohydride (NaBH_3CN) and sodium borohydride (NaBH_4):

- Enhanced Selectivity: It exhibits superior selectivity for the iminium ion over aldehydes and ketones, which is crucial for the one-pot procedure.[2][3][4]
- Milder Reaction Conditions: The reactions can typically be carried out under mild, often ambient, conditions.[1]
- Safety: It is a safer alternative to the highly toxic sodium cyanoborohydride.[6]
- Broad Functional Group Tolerance: The mild nature of the reagent allows for the presence of a wide array of functional groups that might be susceptible to reduction by stronger hydrides, including esters, amides, nitriles, and nitro groups.[7][8][9]
- High Yields: The reaction generally provides good to excellent yields of the desired secondary amines.[3][8][10]

Scope and Limitations

The use of sodium **triacetoxylborohydride** for the synthesis of secondary amines is applicable to a broad range of substrates:

- Aldehydes: Both aliphatic and aromatic aldehydes readily participate in the reaction.[7][8]
- Ketones: Acyclic and cyclic aliphatic ketones are suitable substrates.[7][10]

- Amines: A wide variety of primary amines, including those that are weakly basic, can be used.[3][7]

However, there are some limitations to consider:

- Aromatic and Unsaturated Ketones: The reaction can be sluggish or ineffective with aromatic and α,β -unsaturated ketones.[7][8]
- Steric Hindrance: Severely sterically hindered ketones and amines may react slowly or not at all.[7][8]

Experimental Protocols

General Protocol for the Reductive Amination of an Aldehyde with a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

- Aldehyde (1.0 equiv)
- Primary amine (1.0-1.2 equiv)
- Sodium **triacetoxylborohydride** (1.2-1.5 equiv)
- Anhydrous 1,2-dichloroethane (DCE) or other suitable solvent (e.g., THF, acetonitrile, ethyl acetate)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel

- Rotary evaporator

Procedure:

- To a stirred solution of the aldehyde (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE), add the primary amine (1.0-1.2 equiv).
- Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine.
- Add sodium **triacetoxylborohydride** (1.2-1.5 equiv) portion-wise to the reaction mixture. An exotherm may be observed.
- Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by flash column chromatography on silica gel if necessary.

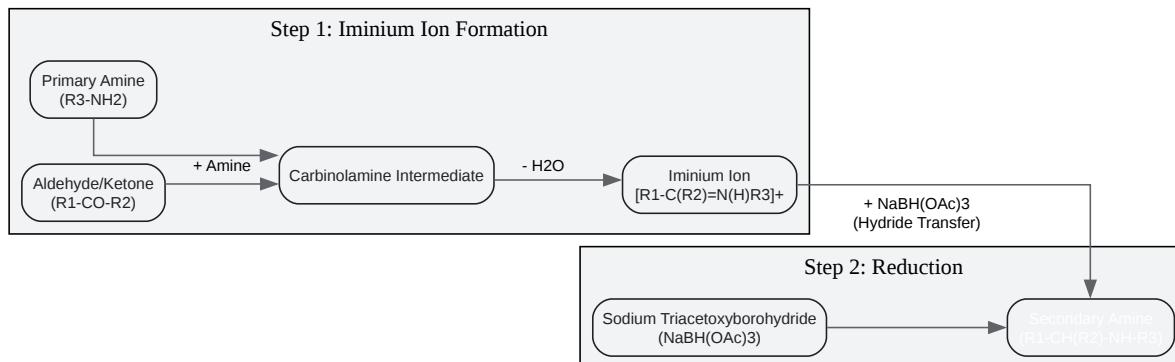
Data Presentation

Table 1: Examples of Secondary Amine Synthesis using Sodium **Triacetoxylborohydride**

Carbonyl Compound	Primary Amine	Solvent	Time (h)	Yield (%)	Reference
Cyclohexanone	Benzylamine	DCE	1	94	J. Org. Chem. 1996, 61, 3849-3862[8][9]
Benzaldehyde	Aniline	DCE	0.25	96	J. Org. Chem. 1996, 61, 3849-3862[8][9]
Heptanal	Morpholine	DCE	1.5	97	J. Org. Chem. 1996, 61, 3849-3862[8][9]
Acetophenone	p-Chloroaniline	DCE/AcOH	48	85	J. Org. Chem. 1996, 61, 3849-3862[8][9]
Isovaleraldehyde	n-Propylamine	DCE	1	88	J. Org. Chem. 1996, 61, 3849-3862[8][9]

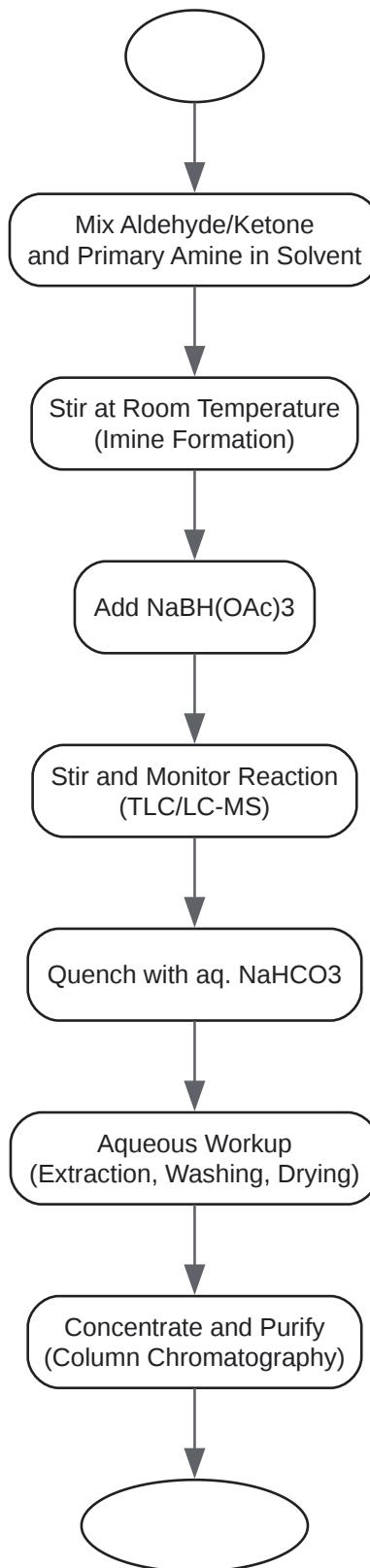
Note: Reaction conditions and yields are illustrative and can vary based on the specific substrates and reaction scale.

Mandatory Visualization



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Caption: Reaction mechanism for secondary amine synthesis.



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Caption: Experimental workflow for reductive amination.

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